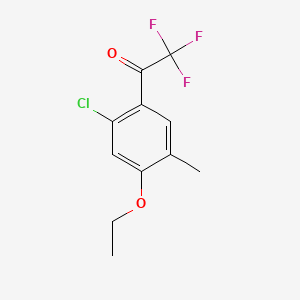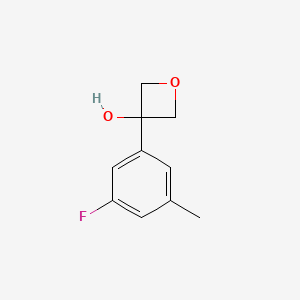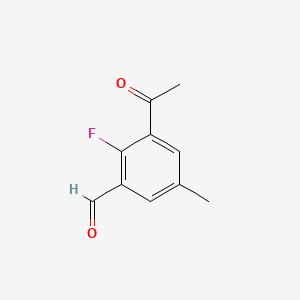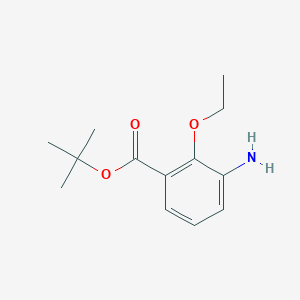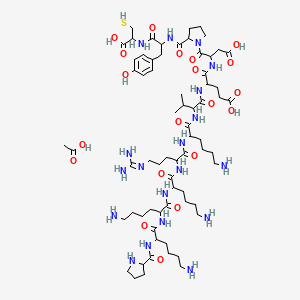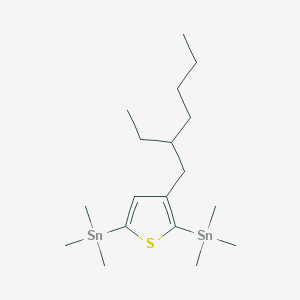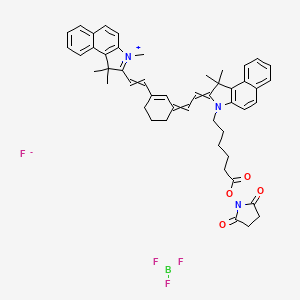
Cyanine7.5 NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine7.5 NHS ester is a near-infrared (NIR) fluorescent dye that is widely used in various scientific applications. This compound is an amine-reactive derivative of the Cyanine7.5 fluorophore, which allows it to label biomolecules containing amine groups, such as proteins and peptides. The near-infrared radiation emitted by this compound can penetrate tissues, making it ideal for in vivo imaging applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanine7.5 NHS ester is synthesized through a series of chemical reactions that involve the formation of the Cyanine7.5 fluorophore followed by the introduction of the N-hydroxysuccinimide (NHS) ester group. The synthesis typically involves the following steps:
Formation of the Cyanine7.5 Fluorophore: This step involves the condensation of indole derivatives with a polymethine bridge to form the Cyanine7.5 core structure.
Introduction of the NHS Ester Group: The Cyanine7.5 fluorophore is then reacted with N-hydroxysuccinimide and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the NHS ester derivative.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine7.5 NHS ester primarily undergoes substitution reactions due to the presence of the reactive NHS ester group. This group readily reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide (DCC).
Conditions: The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature.
Major Products
The major products formed from the reaction of this compound with primary amines are amide-linked conjugates. These conjugates retain the fluorescent properties of the Cyanine7.5 dye, making them useful for various imaging applications .
Applications De Recherche Scientifique
Cyanine7.5 NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of biomolecules such as proteins, peptides, and nucleic acids for fluorescence microscopy and flow cytometry.
Medicine: Utilized in in vivo imaging for tracking the distribution of labeled biomolecules within living organisms. It is particularly useful in cancer research for imaging tumors and monitoring therapeutic responses.
Industry: Applied in the development of diagnostic assays and biosensors for detecting specific biomolecules .
Mécanisme D'action
The mechanism of action of Cyanine7.5 NHS ester involves the formation of a covalent bond between the NHS ester group and the primary amine groups of biomolecules. This reaction results in the formation of a stable amide bond, which links the Cyanine7.5 dye to the target molecule. The near-infrared fluorescence emitted by the dye allows for the visualization and tracking of the labeled biomolecules in various biological and chemical systems .
Comparaison Avec Des Composés Similaires
Cyanine7.5 NHS ester is unique due to its long-wavelength emission in the near-infrared region, which allows for deep tissue penetration and minimal background fluorescence. Similar compounds include:
Cyanine5 NHS ester: Emits at a shorter wavelength and is used for applications requiring different spectral properties.
Alexa Fluor 790: Another near-infrared dye with similar applications but different chemical properties.
Indocyanine Green (ICG): A clinically approved dye used for medical imaging but with different spectral characteristics.
This compound stands out due to its high quantum yield, stability, and suitability for in vivo imaging applications .
Propriétés
Formule moléculaire |
C49H52BF4N3O4 |
|---|---|
Poids moléculaire |
833.8 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate;trifluoroborane;fluoride |
InChI |
InChI=1S/C49H52N3O4.BF3.FH/c1-48(2)41(50(5)39-25-23-35-16-8-10-18-37(35)46(39)48)27-21-33-14-13-15-34(32-33)22-28-42-49(3,4)47-38-19-11-9-17-36(38)24-26-40(47)51(42)31-12-6-7-20-45(55)56-52-43(53)29-30-44(52)54;2-1(3)4;/h8-11,16-19,21-28,32H,6-7,12-15,20,29-31H2,1-5H3;;1H/q+1;;/p-1 |
Clé InChI |
ANRJFLVNIGGDJE-UHFFFAOYSA-M |
SMILES canonique |
B(F)(F)F.CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14766901.png)


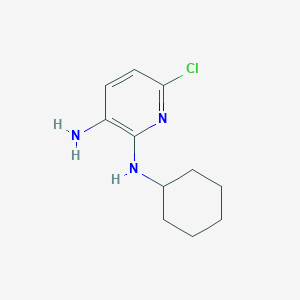
![4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14766916.png)
